tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C16H19BrN2O3 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
XFQMKWOBPYMYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multistep processes. One efficient synthetic route includes the following steps:
Formation of the oxindole core: This can be achieved through the cyclization of α-haloacetanilides under Lewis acid catalysis.
Spirocyclization: The oxindole intermediate undergoes spirocyclization with a suitable pyrrolidine derivative.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such spirocyclic compounds often involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the indoline ring is primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
Key Observations:
-
Suzuki-Miyaura Coupling : The bromine can be replaced by aryl or heteroaryl groups using palladium catalysts. For example, analogous spirooxindoles with bromine at the 5-position undergo coupling with boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12h) to yield biaryl derivatives .
-
Buchwald-Hartwig Amination : Primary or secondary amines can substitute bromine under Pd catalysis. A related compound, tert-butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, reacts with morpholine using Pd₂(dba)₃ and Xantphos in toluene (100°C, 24h) to form C–N bonds .
Table 1: Representative Substitution Reactions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 12h | 75–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C, 24h | 65–78% |
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to expose the pyrrolidine nitrogen, enabling further functionalization:
-
Trifluoroacetic Acid (TFA) : Treatment with TFA in dichloromethane (DCM) at 0–25°C for 1–2h quantitatively removes the Boc group.
-
Hydrochloric Acid (HCl) : In dioxane, HCl (4M) at 25°C for 4h yields the free amine hydrochloride salt .
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in cycloadditions to form complex polycyclic systems:
-
Diels-Alder Reactions : Analogous spirooxindoles react with dienophiles like 3-methyleneoxindolines under HOAc/[Bmim]Br conditions (120°C, 6h) to form spiro[cyclohexane-1,3'-indoline] derivatives .
-
Organocascade Reactions : Enantioselective Michael-Michael cascades with nitroalkenes, catalyzed by bifunctional thiourea catalysts, yield spirooxindole-fused cyclopentanes with >90% ee .
Table 2: Cycloaddition Examples
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | HOAc, [Bmim]Br, 120°C, 6h | Spiro[cyclohexane-1,3'-indoline] | 72–86% | |
| Organocascade | Thiourea catalyst, CHCl₃, 25°C, 48h | Spirocyclopentane-oxindole | 80–92% |
Functionalization of the Oxindole Core
The 2-oxindole moiety undergoes condensation and alkylation:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine/EtOH (reflux, 8h) to form α,β-unsaturated derivatives .
-
Reduction : Sodium borohydride reduces the carbonyl to a hydroxyl group, though this is less common due to steric hindrance from the spiro structure.
Key Mechanistic Insights:
-
Steric Effects : The spirocyclic structure imposes steric constraints, favoring reactions at the bromine or Boc group over the oxindole carbonyl .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) enhance SNAr reactivity, while ionic liquids ([Bmim]Br) improve diastereoselectivity in cycloadditions .
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Research has indicated that derivatives of spiro[indoline-pyrrolidine] compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom in tert-butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate enhances its biological activity by potentially interacting with cellular targets involved in cancer progression .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Methodologies
- Building Block for Complex Molecules :
- Functionalization Reactions :
Research Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their function. This can lead to the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Halogenated Derivatives
- 4-Bromo vs. 4-Chloro :
- tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (): Replacing bromine with chlorine and the pyrrolidine with a piperidine ring reduces steric bulk. This analog has 97% purity but lacks reported bioactivity .
- tert-Butyl 4'-(2-bromophenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (4m, ): Features a bromophenyl group on the pyrrolidine. It exhibits a high diastereomeric ratio (dr = 12.8:1) and 75% yield, suggesting bromine enhances stereoselectivity during synthesis .
Amino-Substituted Derivatives
- It has a molecular weight of 303.36 g/mol and a warning classification (H302, H315) due to moderate toxicity .
- tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (): Similar to the 6-amino analog but with distinct regiochemistry, this compound is stored at 2–8°C to prevent degradation .
Aryl and Heteroaryl Derivatives
- Diethyl-2-oxo-1′-phenyl-4′-(thiophen-2-yl)spiro[indoline-3,3′-pyrrolidine]-2′,5′-dicarboxylate (3p, ): Incorporates thiophene and phenyl groups, yielding a dr of 3:1. The electron-rich thiophene may enhance π-stacking interactions in biological targets .
- tert-Butyl 4'-(4-methoxyphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4e, ): The methoxy group improves solubility and electron-donating properties, achieving a 79% yield and dr of 10:1 .
Biological Activity
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, especially in oncology. This compound belongs to the spirooxindole family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features allow it to interact with various biological targets, influencing multiple signaling pathways.
- Molecular Formula : C16H19BrN2O3
- Molecular Weight : 367.24 g/mol
- CAS Number : 300690-13-5
The compound's spirocyclic structure contributes to its biological activity by enabling it to fit into enzyme and receptor binding sites, potentially modulating their activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers.
Case Study Findings :
- In vitro studies demonstrated that this compound has an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potent cytotoxic effects against cancer cells.
- Selectivity indices (SI) calculated for this compound suggest a favorable therapeutic window, with SI values greater than 3 being indicative of selective action towards cancer cells compared to normal cells .
The mechanism through which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | C16H19BrN2O3 | <15 | >3 |
| tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate | C17H22N2O3 | 20 | 2.5 |
| tert-Butyl 6-bromo-2-oxospiro[indoline-3,4'-pyrrolidine]-1'-carboxylate | C17H22BrN2O3 | 18 | 2.8 |
This table illustrates that this compound has superior anticancer activity compared to its analogs.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. The synthetic route is scalable and allows for the generation of various derivatives that may exhibit enhanced biological activities or novel properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing spirooxindole derivatives like tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?
The compound is synthesized via 1,3-dipolar cycloaddition reactions , leveraging azomethine ylides generated from N-Boc-α,β-unsaturated aldehydes and secondary amines. Key steps include:
- Reacting (E)-N-Boc-3-alkenyl oxindoles with dipolarophiles under thermal or microwave conditions.
- Diastereomeric ratios (dr) are influenced by substituents on the aryl ring of the dipolarophile. For example, a 2-bromophenyl substituent yields a dr of 12.8:1, while a 4-methoxyphenyl group gives 10.0:1 .
- Isolation involves column chromatography, with yields typically 70–82% .
Q. How is the structural integrity of spirooxindoles validated post-synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H NMR signals for the tert-butyl group appear as a singlet at δ ~1.63 ppm, while the spiro-pyrrolidine protons resonate between δ 2.5–4.3 ppm. The 4-bromo substituent on the indoline ring is confirmed by coupling patterns (e.g., doublets at δ ~7.5–8.1 ppm) .
- HRMS data (e.g., [M+H]+ calculated: 409.2049; observed: 409.2054) confirm molecular formula and purity .
Q. What strategies are used to resolve diastereomers in spirooxindole synthesis?
Diastereomers are separated via chromatographic techniques (e.g., silica gel columns) guided by dr values from NMR. For example, a dr of 12.8:1 for the 2-bromophenyl derivative indicates significant steric and electronic bias during cycloaddition, favoring one transition state .
Advanced Research Questions
Q. How do substituents on the dipolarophile influence reaction stereochemistry and diastereoselectivity?
Electron-withdrawing groups (EWGs) like bromine at the ortho position increase dr by stabilizing transition states through π-stacking or steric hindrance. For example, 2-bromophenyl yields higher dr (12.8:1) compared to 4-methoxyphenyl (10.0:1), where electron-donating groups (EDGs) reduce selectivity . Computational studies (e.g., DFT) can model these effects, correlating substituent Hammett parameters (σ) with dr .
Q. What structure-activity relationships (SAR) are observed for spirooxindoles in biological assays?
While direct data for the 4-bromo derivative is limited, analogs with spiro-pyrrolidine scaffolds show TCF/β-catenin transcription inhibition (IC50: 2.2 μM) and low cytotoxicity. Substituents at the 4-position (e.g., aryl groups) modulate activity by altering steric bulk and electronic interactions with target proteins . Machine learning (ML) models incorporating descriptors like puckering parameters (q2, φ) and hydrogen-bonding motifs can predict bioactivity .
Q. How can computational tools like Mercury CSD aid in analyzing crystal packing and intermolecular interactions?
Mercury CSD facilitates:
- Void visualization to assess solvent-accessible volumes.
- Packing similarity analysis using graph set notation (e.g., C(6) chains for C–H⋯O interactions).
- Identification of C–H⋯π interactions (e.g., δ 2.8–3.0 ppm in NMR) critical for stabilizing crystal lattices, as seen in the 40.36° dihedral angle between indoline and aryl rings .
Q. What role do hydrogen-bonding patterns play in crystallographic refinement?
Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) are refined using SHELXL with restraints (DFIX, DANG). For example, intramolecular C–H⋯O bonds (2.1–2.3 Å) stabilize the spiro conformation, while intermolecular interactions (e.g., C–H⋯π, 3.4 Å) dictate packing motifs. Graph set analysis (e.g., R₂²(8) rings) classifies these interactions systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
